3-Ketocarbofuran
3-Ketocarbofuran
3-Ketocarbofuran is a metabolite of Carbofuran. A pesticide residue found in fruits and vegetables. 3-Ketocarbofuran causes cell migration in cell gel electrophoresis (SCGE) test.
3-oxo-Carbofuran, also known as carbofuran 3-keto, belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. 3-oxo-Carbofuran exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3-oxo-carbofuran is primarily located in the cytoplasm. 3-oxo-Carbofuran is a potentially toxic compound.
3-oxo-Carbofuran, also known as carbofuran 3-keto, belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. 3-oxo-Carbofuran exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3-oxo-carbofuran is primarily located in the cytoplasm. 3-oxo-Carbofuran is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
16709-30-1
VCID:
VC21089789
InChI:
InChI=1S/C12H13NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6H,1-3H3,(H,13,15)
SMILES:
CC1(C(=O)C2=C(O1)C(=CC=C2)OC(=O)NC)C
Molecular Formula:
C12H13NO4
Molecular Weight:
235.24 g/mol
3-Ketocarbofuran
CAS No.: 16709-30-1
Cat. No.: VC21089789
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-Ketocarbofuran is a metabolite of Carbofuran. A pesticide residue found in fruits and vegetables. 3-Ketocarbofuran causes cell migration in cell gel electrophoresis (SCGE) test. 3-oxo-Carbofuran, also known as carbofuran 3-keto, belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. 3-oxo-Carbofuran exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3-oxo-carbofuran is primarily located in the cytoplasm. 3-oxo-Carbofuran is a potentially toxic compound. |
|---|---|
| CAS No. | 16709-30-1 |
| Molecular Formula | C12H13NO4 |
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | (2,2-dimethyl-3-oxo-1-benzofuran-7-yl) N-methylcarbamate |
| Standard InChI | InChI=1S/C12H13NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6H,1-3H3,(H,13,15) |
| Standard InChI Key | WXNZYYXXILQTKX-UHFFFAOYSA-N |
| SMILES | CC1(C(=O)C2=C(O1)C(=CC=C2)OC(=O)NC)C |
| Canonical SMILES | CC1(C(=O)C2=C(O1)C(=CC=C2)OC(=O)NC)C |
| Melting Point | 187-188°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator